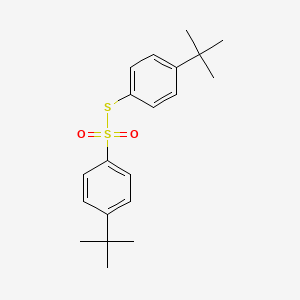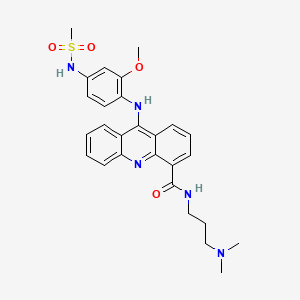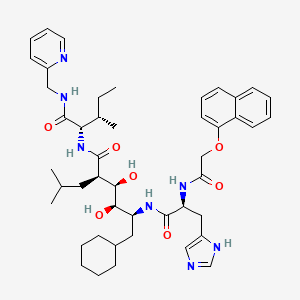
2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile is an organic compound characterized by the presence of a phenyl ring substituted with two ethoxy groups and a nitrile group attached to a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-diethoxybenzaldehyde and dimethylamine.
Formation of Intermediate: The aldehyde group of 3,4-diethoxybenzaldehyde reacts with dimethylamine to form an imine intermediate.
Addition of Nitrile Group: The imine intermediate is then treated with a cyanide source, such as sodium cyanide or potassium cyanide, to introduce the nitrile group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring or nitrile group.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Compounds with different functional groups replacing the ethoxy groups on the phenyl ring.
科学的研究の応用
2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its effects on biological systems to understand its potential therapeutic uses.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved can vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
2-(3,4-Dimethoxyphenyl)-2-(dimethylamino)acetonitrile: Similar structure but with methoxy groups instead of ethoxy groups.
2-(3,4-Diethoxyphenyl)-2-(methylamino)acetonitrile: Similar structure but with a methylamino group instead of a dimethylamino group.
2-(3,4-Diethoxyphenyl)-2-(dimethylamino)propionitrile: Similar structure but with a propionitrile group instead of an acetonitrile group.
Uniqueness
2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile is unique due to the presence of both ethoxy groups on the phenyl ring and the dimethylamino group attached to the nitrile group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
15189-93-2 |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC名 |
2-(3,4-diethoxyphenyl)-2-(dimethylamino)acetonitrile |
InChI |
InChI=1S/C14H20N2O2/c1-5-17-13-8-7-11(9-14(13)18-6-2)12(10-15)16(3)4/h7-9,12H,5-6H2,1-4H3 |
InChIキー |
YOWLINZASNDMHX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C(C#N)N(C)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


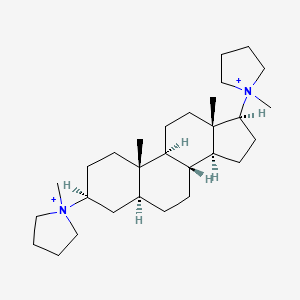
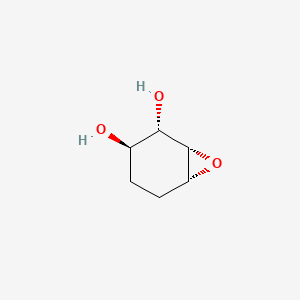
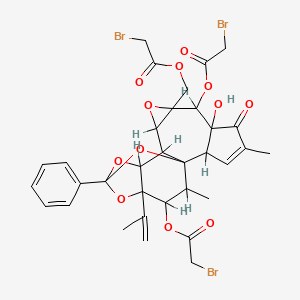
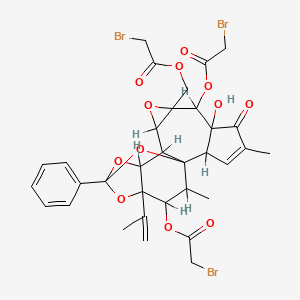
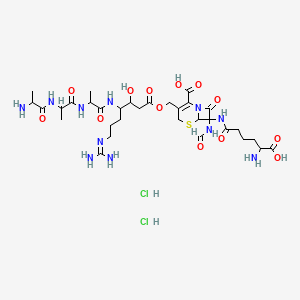
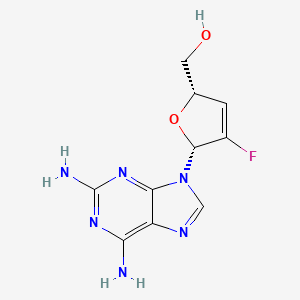
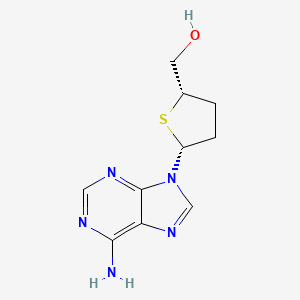
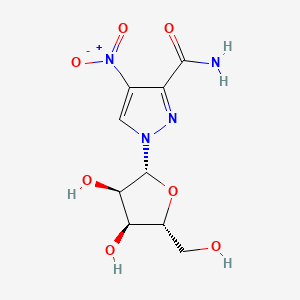
![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
